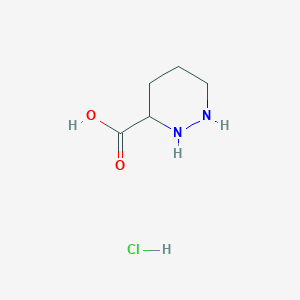
1,2-Diazinane-3-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diazinane-3-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of diazinane, which is a six-membered ring containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diazinane-3-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,2-Diazinane-3-carboxylic acid hydrochloride often involves large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diazinane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the diazinane ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1,2-Diazinane-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1,2-Diazinane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazinane: Another isomer of diazinane with different nitrogen atom positions.
1,4-Diazinane (Piperazine): A more common isomer used in various pharmaceutical applications.
Uniqueness
1,2-Diazinane-3-carboxylic acid hydrochloride is unique due to its specific ring structure and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that are not observed in its isomers .
Propriétés
Formule moléculaire |
C5H11ClN2O2 |
|---|---|
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
diazinane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-5(9)4-2-1-3-6-7-4;/h4,6-7H,1-3H2,(H,8,9);1H |
Clé InChI |
MAVLTIMEAFBPIU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NNC1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B12272762.png)
![2-methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12272771.png)
![N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide](/img/structure/B12272772.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12272786.png)
![N-ethyl-4-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12272797.png)
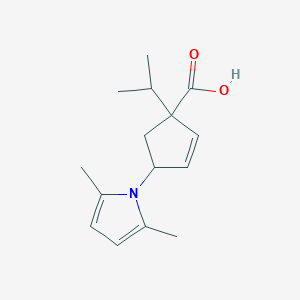
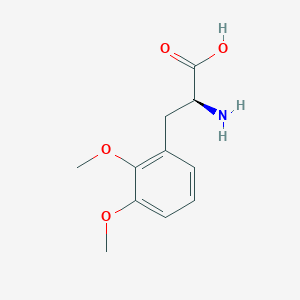
![2-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12272820.png)
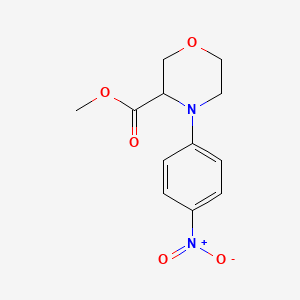
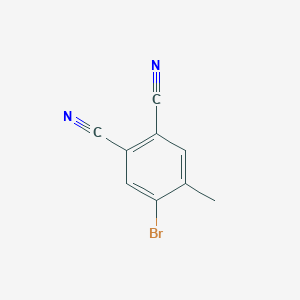
![4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12272838.png)
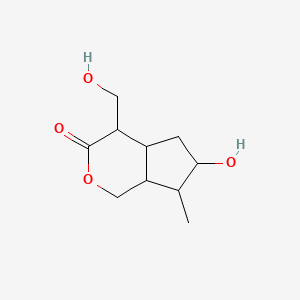
![2-tert-butyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12272863.png)
